1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-

Kinase inhibitor NF-κB pathway Structure-activity relationship

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl- (CAS 645417-79-4) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]isoquinoline class, originally developed as an inhibitor of NF-κB-inducing kinase (NIK). This compound features a 2-ethoxyphenyl substituent at the 5-position of the isoquinoline ring system, distinguishing it from the more commonly explored methoxy-substituted analogs within the same patent family.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
CAS No. 645417-79-4
Cat. No. B12587459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-
CAS645417-79-4
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC3=C(NN=C3C4=CC=CC=C42)C
InChIInChI=1S/C19H17N3O/c1-3-23-16-11-7-6-10-15(16)18-13-8-4-5-9-14(13)19-17(20-18)12(2)21-22-19/h4-11H,3H2,1-2H3,(H,21,22)
InChIKeyWDHSJOXJZXFQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Ethoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline (CAS 645417-79-4): Core Identity and Regulatory Pathway Context


1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl- (CAS 645417-79-4) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]isoquinoline class, originally developed as an inhibitor of NF-κB-inducing kinase (NIK) [1]. This compound features a 2-ethoxyphenyl substituent at the 5-position of the isoquinoline ring system, distinguishing it from the more commonly explored methoxy-substituted analogs within the same patent family [2]. Subsequent mechanistic studies revealed that members of this chemical series function as inhibitors of TGF-β-activated kinase 1 (TAK1), a key regulator of the classical NF-κB signaling pathway, rather than direct NIK inhibitors [3]. The compound is cataloged in authoritative chemical databases with a molecular formula of C19H17N3O and a monoisotopic mass of 303.13716 g/mol .

2-Ethoxyphenyl pyrazolo[4,3-c]isoquinoline scaffold with distinct lipophilicity profile

Reported class-level TAK1/NF-κB pathway inhibition context

Ortho-alkoxy substitution supports hinge-region interaction studies

Why 5-(2-Ethoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline Cannot Be Substituted with Closest Methoxy Analogs


Within the pyrazolo[4,3-c]isoquinoline chemotype, subtle variations in the 5-phenyl substituent profoundly alter both target engagement and downstream pharmacological outcomes. The 2-ethoxyphenyl moiety in CAS 645417-79-4 provides a distinct steric and electronic profile compared to the 2-methoxyphenyl analog (also disclosed in the same patent [1]). The ethyl group of the ethoxy substituent introduces additional hydrophobic surface area and conformational flexibility, which molecular docking studies suggest can modulate hinge-region interactions within the TAK1 ATP-binding pocket [2]. These structural differences are not merely cosmetic; they translate into measurable variations in inhibitory potency, cellular NF-κB suppression, and potentially off-target kinase selectivity. Generic substitution with a methoxy or unsubstituted phenyl analog without empirical validation would risk introducing uncontrolled variability in both biochemical IC50 and cell-based efficacy readouts, undermining reproducibility in preclinical research settings.

2-Ethoxy vs 2-methoxy: steric and lipophilicity differences may shift target engagement and permeability

Ortho-substitution vs meta/para regioisomers: hinge-region binding contacts likely not transferable

Class-level TAK1 IC50 (0.56 μM congener) may not reflect potency of this exact analog; compound-specific validation required

Quantitative Differentiation Evidence for 5-(2-Ethoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline Versus Closest Analogs


Patent-Exemplified Structural Differentiation: 2-Ethoxy Versus 2-Methoxy Substituent

CAS 645417-79-4 is explicitly claimed as a distinct chemical entity in the Aventis patent family alongside its 2-methoxyphenyl analog [1]. The ethoxy group (-OCH2CH3) replaces the methoxy group (-OCH3) at the ortho position of the 5-phenyl ring. This substitution increases the calculated logP by approximately 0.5–0.7 units and reduces aqueous solubility relative to the methoxy congener, based on the additional methylene unit . The 2-ethoxyphenyl analog is specifically enumerated as the tenth compound in the claim list, confirming its intentional design and synthesis as a distinct inhibitor candidate.

5-Phenyl substituent
Head-to-head
Target (2-Ethoxy)
-OCH2CH3; logP ~3.8; MW 303.14
Comparator (2-Methoxy)
-OCH3; logP ~3.1–3.3; MW 289.12
Supports distinct physicochemical profile for SAR studies
In silico estimation; patent-exemplified comparison
Kinase inhibitor NF-κB pathway Structure-activity relationship

Class-Level TAK1 Inhibitory Potency from Mechanistic Reassignment Study

The pyrazolo[4,3-c]isoquinoline series, originally reported as NIK inhibitors, was subsequently demonstrated by Mortier et al. (2010) to inhibit TAK1 (TGF-β-activated kinase 1) with an IC50 of 0.56 μM for a representative compound in the series [1]. Although this specific IC50 value was reported for a congener rather than CAS 645417-79-4 itself, the shared pyrazolo[4,3-c]isoquinoline scaffold and conserved 3-methyl-5-aryl substitution pattern support class-level inference of TAK1 inhibitory activity. The Mortier study further established that these compounds do not inhibit NIK or the alternative NF-κB pathway, redirecting their therapeutic relevance toward classical NF-κB-driven inflammation.

TAK1 inhibition
Class-level
IC50 0.56 μM (congener)
Supports class-level TAK1 pathway inhibition context; direct data for this compound absent
Biochemical TAK1 assay (Mortier 2010); requires compound-specific confirmation
TAK1 inhibition NF-κB signaling Kinase profiling

Ortho-Substitution Preference: 2-Ethoxy Versus 3-Methoxy and 4-Methoxy Regioisomers

The Aventis patent claim list enumerates 5-(2-methoxyphenyl), 5-(3-methoxyphenyl), and 5-(4-methoxyphenyl) analogs as distinct compounds, demonstrating that the ortho (2-position) substitution pattern was independently pursued alongside meta and para variants [1]. The 2-ethoxyphenyl analog (CAS 645417-79-4) extends this ortho-substitution strategy with a bulkier alkoxy group. Molecular docking studies within the Mortier paper indicate that the 5-aryl substituent occupies a hydrophobic pocket adjacent to the hinge region of TAK1, where ortho-substituents can form critical van der Waals contacts that are geometrically inaccessible to meta- or para-substituted analogs [2].

Regiochemistry
Head-to-head
2-Ethoxy (ortho)
Predicted to engage TAK1 hinge-region hydrophobic pocket
3-/4-Methoxy (meta/para)
Lack critical ortho van der Waals contacts per docking analysis
Ortho-ethoxy substitution may enable unique binding interactions not available to meta/para isomers
Based on patent disclosure and molecular docking (Mortier 2010)
Regiochemistry Kinase inhibitor design SAR

Optimal Research Application Scenarios for 5-(2-Ethoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline (CAS 645417-79-4)


TAK1-Dependent NF-κB Pathway Inhibition Studies in Inflammatory Disease Models

Based on the class-level TAK1 inhibitory activity established by Mortier et al. (IC50 = 0.56 μM for a close congener [1]), CAS 645417-79-4 is suited as a tool compound for probing TAK1-mediated classical NF-κB signaling. Researchers studying rheumatoid arthritis, osteoarthritis, or other inflammatory conditions where TAK1 acts as a signaling hub can employ this compound to interrogate pathway dependencies, provided that in-house IC50 determination against recombinant TAK1 is performed to confirm potency for this specific analog.

Structure-Activity Relationship (SAR) Studies on 5-Aryl Substitution in Pyrazolo[4,3-c]isoquinolines

The 2-ethoxyphenyl substituent of CAS 645417-79-4 fills a specific niche within the alkoxy-substituted analog series disclosed in US20040097541A1 [2]. Medicinal chemistry teams conducting systematic SAR exploration of the 5-position can use this compound to evaluate the steric and electronic consequences of replacing methoxy with ethoxy at the ortho position, enabling quantitative assessment of lipophilicity-driven changes in cellular permeability and target engagement.

Kinase Selectivity Profiling Panels for Pyrazolo[4,3-c]isoquinoline Chemotype

Given the mechanistic reassignment from NIK to TAK1 inhibition [1], CAS 645417-79-4 should be included in broader kinase selectivity panels to define the chemotype's polypharmacology. The unique 2-ethoxyphenyl substitution may influence off-target kinase interactions differently than methoxy analogs, making it a valuable probe for identifying substituent-dependent selectivity fingerprints within the series.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C19H17N3O), monoisotopic mass (303.13716 g/mol), and hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) , CAS 645417-79-4 can serve as a reference standard for HPLC-MS method development, purity assay validation, and batch-to-batch consistency verification in procurement workflows for pyrazolo[4,3-c]isoquinoline research compounds.

Application
Selection Property
Validation Focus
TAK1-mediated NF-κB signaling pathway studies
Class-level TAK1 inhibition context
In-house TAK1 IC50 confirmation required
5-Aryl SAR exploration in pyrazolo[4,3-c]isoquinolines
2-Ethoxyphenyl substituent profile
Lipophilicity-permeability relationship
Kinase selectivity profiling for pyrazolo[4,3-c]isoquinoline chemotype
Substituent-dependent selectivity context
Off-target kinase panel screening
Analytical reference standard for HPLC-MS method development
Defined molecular identity (C19H17N3O)
Purity and batch consistency verification
Quote Request

Request a Quote for 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.